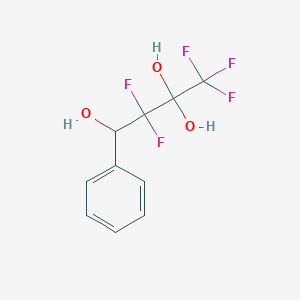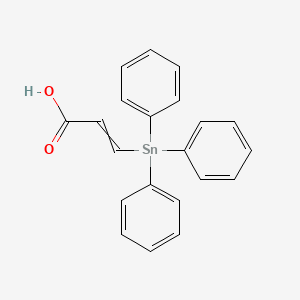
3-(Triphenylstannyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triphenylstannyl)prop-2-enoic acid is an organotin compound characterized by the presence of a triphenylstannyl group attached to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylstannyl)prop-2-enoic acid typically involves the reaction of triphenyltin chloride with a suitable precursor, such as prop-2-enoic acid, under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
化学反应分析
Types of Reactions
3-(Triphenylstannyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
3-(Triphenylstannyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety is of interest in studying the biological activity of organotin compounds, including their potential as antifungal or antibacterial agents.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use in drug development.
Industry: The compound is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
作用机制
The mechanism of action of 3-(Triphenylstannyl)prop-2-enoic acid involves its interaction with molecular targets through its organotin moiety. The triphenylstannyl group can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
相似化合物的比较
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: This compound features a trimethylsilyl group instead of a triphenylstannyl group.
Cinnamic acid: A simpler analog with a phenyl group attached to the prop-2-enoic acid moiety.
Uniqueness
3-(Triphenylstannyl)prop-2-enoic acid is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where the specific characteristics of organotin compounds are desired, such as in catalysis or material science.
属性
CAS 编号 |
403657-48-7 |
|---|---|
分子式 |
C21H18O2Sn |
分子量 |
421.1 g/mol |
IUPAC 名称 |
3-triphenylstannylprop-2-enoic acid |
InChI |
InChI=1S/3C6H5.C3H3O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;1-2H,(H,4,5); |
InChI 键 |
ZOEPXUVFIPSLHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
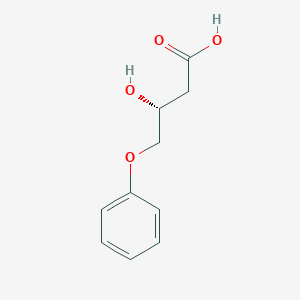
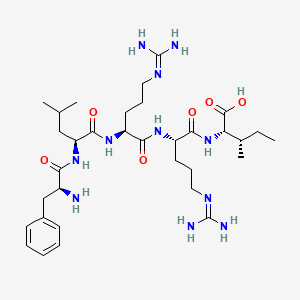
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
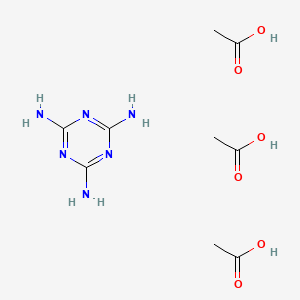
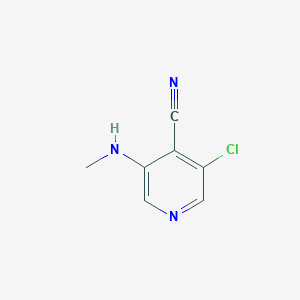
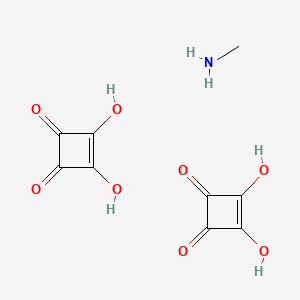
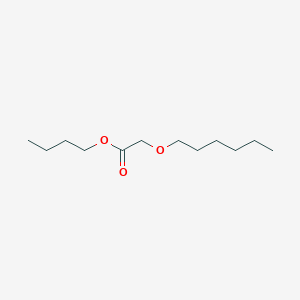
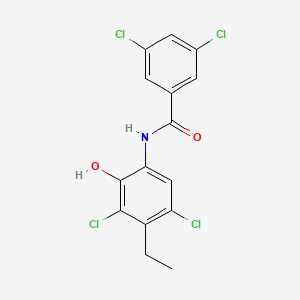
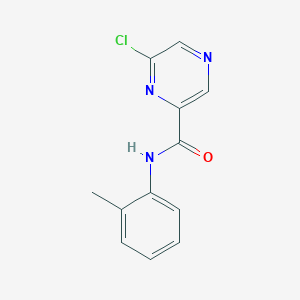
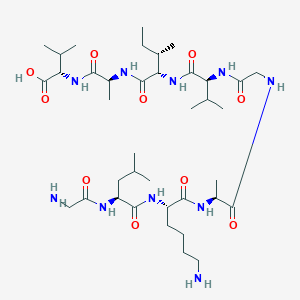
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
